molecular formula C23H16N4O8S B2580870 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate CAS No. 851093-87-3

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate

Cat. No.: B2580870
CAS No.: 851093-87-3
M. Wt: 508.46
InChI Key: IYWAPTLYWSYYIV-UHFFFAOYSA-N
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Description

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups, including nitro, sulfonyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-diketone. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to form 1-phenyl-3-methyl-1H-pyrazole.

    Sulfonylation: The pyrazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the sulfonylated pyrazole with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups present in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction of Nitro Groups: Corresponding amines.

    Reduction of Sulfonyl Group: Corresponding thiols.

    Hydrolysis of Ester: Corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The biological activity of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate is likely mediated through its interactions with specific molecular targets. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The ester group may also undergo hydrolysis in vivo, releasing active metabolites that contribute to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylsulfonyl-1-phenylpyrazole: Lacks the ester and additional nitro group, making it less versatile in chemical reactions.

    3-methyl-1-phenylpyrazole: Lacks the sulfonyl and nitro groups, reducing its potential biological activity.

    3-nitrobenzoic acid esters: Similar ester functionality but lacks the pyrazole core, which is crucial for specific biological interactions.

Uniqueness

The uniqueness of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate lies in its combination of functional groups, which provide a balance of reactivity and stability

Properties

IUPAC Name

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O8S/c1-15-21(36(33,34)20-12-10-18(11-13-20)26(29)30)22(25(24-15)17-7-3-2-4-8-17)35-23(28)16-6-5-9-19(14-16)27(31)32/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWAPTLYWSYYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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